molecular formula C20H22N2O2 B5721153 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine

Cat. No. B5721153
M. Wt: 322.4 g/mol
InChI Key: MCJCBOMWMSTZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, also known as EAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAP is a fluorescent dye that is commonly used as a labeling agent for biological molecules, such as proteins and DNA.

Mechanism of Action

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is a fluorescent dye that emits light when excited by a specific wavelength of light. When 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is attached to a biological molecule, such as a protein, it can be used to track the movement and interactions of the molecule within a cell. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine can also be used to measure the concentration of the labeled molecule in a sample.
Biochemical and Physiological Effects
1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been shown to have low toxicity and is well-tolerated by cells and organisms. It does not interfere with the biological activity of the labeled molecule and does not affect the function of the cell or organism. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is stable under physiological conditions and can be used for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine as a labeling agent is its high sensitivity and specificity. It can detect low concentrations of the labeled molecule and can distinguish between different molecules with similar structures. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is also easy to use and can be incorporated into existing experimental protocols with minimal modifications.
However, there are some limitations to using 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine. It requires the use of specialized equipment, such as fluorescence microscopes, to detect the labeled molecule. In addition, 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is not suitable for all labeling applications, as it may interfere with the function of some proteins or molecules.

Future Directions

There are many potential future directions for the use of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine in scientific research. One area of interest is the development of new labeling strategies that can be used to label multiple molecules simultaneously. Another area of interest is the use of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine in live-cell imaging studies to track the movement and interactions of molecules in real-time. Additionally, 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine could be used to study the dynamics of protein-protein interactions in disease states, such as cancer, to identify new therapeutic targets.

Synthesis Methods

The synthesis of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine involves the reaction of 1-ethylpiperazine with 9H-xanthen-9-ylcarbonyl chloride in the presence of a base. The reaction results in the formation of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, which is a yellow crystalline powder. The yield of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

Scientific Research Applications

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been widely used in scientific research as a fluorescent labeling agent for biological molecules. It has been used to label proteins, nucleic acids, and lipids for imaging and detection purposes. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has also been used in flow cytometry, fluorescence microscopy, and other imaging techniques to study cellular processes and protein interactions. In addition, 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been used in drug discovery to screen for potential inhibitors of protein-protein interactions.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-21-11-13-22(14-12-21)20(23)19-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)19/h3-10,19H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCBOMWMSTZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6860996

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